5-Fluoro-2-nitro-N-phenylaniline
Overview
Description
5-Fluoro-2-nitro-N-phenylaniline is an organic compound with the molecular formula C12H9FN2O2 and a molecular weight of 232.21 g/mol . It is a derivative of aniline, where the amino group is substituted with a nitro group and a fluorine atom at specific positions on the benzene ring. This compound is used as an intermediate in organic synthesis and has applications in various fields of scientific research.
Preparation Methods
The synthesis of 5-Fluoro-2-nitro-N-phenylaniline typically involves a multi-step process. One common method includes the following steps :
Starting Material: 5-Fluoro-2-nitroaniline is used as the starting material.
Reaction with Sodium tert-Butoxide: The 5-Fluoro-2-nitroaniline is reacted with sodium tert-butoxide in anhydrous toluene under an inert nitrogen atmosphere for 1 hour.
Addition of Iodobenzene: Iodobenzene is then added to the reaction mixture along with tris(dibenzylideneacetone)dipalladium and tri-tert-butylphosphine as catalysts.
Reaction Conditions: The reaction mixture is heated to 60°C and stirred overnight.
Workup: After completion, the reaction mixture is cooled, washed with water, and the organic layer is dried over anhydrous magnesium sulfate. The solvent is then removed under reduced pressure.
Purification: The crude product is purified by column chromatography using a mixture of dichloromethane and petroleum ether as the eluent, yielding this compound as a white solid with a yield of approximately 71%.
Chemical Reactions Analysis
5-Fluoro-2-nitro-N-phenylaniline undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions. For example, nucleophilic aromatic substitution can occur with strong nucleophiles like alkoxides or amines.
Oxidation: The amino group formed after reduction can be further oxidized to form nitroso or nitro derivatives under specific conditions.
Common reagents and conditions used in these reactions include hydrogen gas, palladium catalysts, tin(II) chloride, alkoxides, and various oxidizing agents .
Scientific Research Applications
5-Fluoro-2-nitro-N-phenylaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and as a probe in biochemical assays.
Medicine: It serves as a precursor for the synthesis of potential therapeutic agents, particularly in the development of anti-cancer and anti-inflammatory drugs.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 5-Fluoro-2-nitro-N-phenylaniline depends on its specific application
Enzyme Inhibition: The compound can inhibit specific enzymes by binding to their active sites, thereby blocking their catalytic activity.
Signal Transduction: It can interfere with cellular signaling pathways by modulating the activity of key proteins involved in signal transduction.
DNA Interaction: The compound may interact with DNA, leading to changes in gene expression and cellular function.
Comparison with Similar Compounds
5-Fluoro-2-nitro-N-phenylaniline can be compared with other similar compounds, such as:
2-Nitroaniline: Lacks the fluorine substituent and has different reactivity and applications.
4-Fluoro-2-nitroaniline: Similar structure but with the fluorine atom at a different position, leading to variations in chemical behavior.
5-Fluoro-2-nitroaniline: Similar but lacks the phenyl group, affecting its physical and chemical properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and makes it valuable for targeted synthetic applications .
Properties
IUPAC Name |
5-fluoro-2-nitro-N-phenylaniline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9FN2O2/c13-9-6-7-12(15(16)17)11(8-9)14-10-4-2-1-3-5-10/h1-8,14H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGLYOAKLGQZIHK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=C(C=CC(=C2)F)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9FN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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